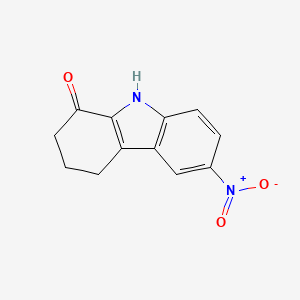

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one

Description

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one (C₁₂H₁₀N₂O₃; MW: 230.22) is a nitro-substituted tetrahydrocarbazole derivative. Its structure comprises a partially saturated carbazole backbone with a ketone group at position 1 and a nitro substituent at position 5. The compound is synthesized via condensation and reduction reactions, as demonstrated in studies where intermediates like 6-nitroquinoxaline derivatives are reduced using Na₂Sₓ in ethanol . Key physical properties include a melting point of 200–202°C and characteristic NMR signals (e.g., δ 11.8–11.9 ppm for the NH proton) .

Properties

IUPAC Name |

6-nitro-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-3-1-2-8-9-6-7(14(16)17)4-5-10(9)13-12(8)11/h4-6,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGBOPXIUNFOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanoneThe reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidants.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Biological Applications

6-Nitro-THC exhibits a broad spectrum of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that 6-Nitro-THC derivatives demonstrate significant inhibition against various pathogens. For example, studies have shown effective inhibition rates against hepatitis C virus (HCV) NS5B enzyme with an IC50 value of 550 nM, showcasing its antiviral potential.

Anticancer Properties

The compound acts as a dual inhibitor of phosphorylated extracellular signal-regulated kinase (pERK) and retinoblastoma protein (pRb), indicating its role in disrupting signaling pathways involved in cancer cell proliferation. Its cytotoxic effects have been observed against various tumor cell lines, suggesting potential applications as an antineoplastic agent.

Neuroprotective Effects

6-Nitro-THC has been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which may have implications for treating neurodegenerative diseases like Alzheimer's. The compound's ability to interact with these enzymes suggests potential therapeutic benefits in neuroprotection.

Industrial Applications

In addition to its biological applications, 6-Nitro-THC is utilized in the production of dyes and pigments due to its unique chemical structure. Its reactivity allows it to serve as an intermediate in synthesizing various organic compounds and complex molecules.

Case Studies

Several studies have explored the biological activity of 6-Nitro-THC:

- Antiviral Activity Study : A study demonstrated that derivatives showed promising inhibition rates against HCV NS5B enzyme with an IC50 value of 550 nM.

- Anticancer Research : Investigations revealed that the compound could serve as a scaffold for synthesizing novel anticancer agents.

- Neuroprotective Research : Studies indicated that 6-Nitro-THC exhibited neuroprotective effects by inhibiting cholinesterase enzymes.

These findings highlight the compound's versatility in medicinal chemistry and its potential for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 6-nitro-2,3,4,9-tetrahydrocarbazol-1-one differ primarily in substituents at position 6. Below is a comparative analysis:

Table 1: Structural and Physical Properties

Key Comparisons

Electronic Effects of Substituents: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing the electrophilicity of the carbazole core, which may influence reactivity in further functionalization or biological interactions . Chloro substituents introduce moderate electron withdrawal and steric bulk, impacting binding affinity in medicinal chemistry applications .

Synthetic Routes :

- Nitro and methoxy derivatives are synthesized via condensation followed by reduction or methoxylation, respectively .

- Methyl analogs are often prepared via Friedel-Crafts alkylation or cyclization of indole precursors .

6-Carboxamide analogs exhibit antifungal activity, highlighting the role of polar substituents in bioactivity .

Safety and Handling :

- The nitro compound lacks explicit hazard data, whereas the methoxy analog is classified as an irritant (H315, H319) requiring precautions for skin/eye contact .

Biological Activity

6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one (C₁₂H₁₂N₂O₂) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and potential applications in various fields.

This compound features a nitro group at the sixth position of the tetrahydrocarbazole framework. It has a molecular weight of 216.24 g/mol and a melting point between 171°C and 176°C. The synthesis typically involves the nitration of 2,3,4,9-tetrahydrocarbazole using nitric acid in the presence of sulfuric acid.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves interaction with specific cellular pathways that regulate cell growth and survival.

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities in vitro. These effects are attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Anti-inflammatory Effects : Some studies indicate that it may act as an anti-inflammatory agent by modulating cytokine production and inhibiting inflammatory mediators .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it could interact with enzymes related to oxidative stress or inflammation.

- Receptor Modulation : It has been suggested that this compound might act on certain receptors involved in immune responses or neurotransmission, although further research is needed to clarify these interactions .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Studies : A study reported that this compound exhibited significant cytotoxicity against glioma cells through mechanisms independent of AMPK inhibition. It induced cell death via multiple pathways including necroptosis and autophagy .

- Antimicrobial Activity : In a comparative study of various tetrahydrocarbazole derivatives, this compound showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Inflammatory Response Modulation : Research indicated that this compound could reduce levels of pro-inflammatory cytokines in animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methyl-2,3,4,9-tetrahydrocarbazol-1-one | Methyl group at position six | Different biological activity profiles |

| 6-Fluoro-2,3,4,9-tetrahydrocarbazol-1-one | Fluorine substituent at position six | Enhanced lipophilicity |

| 6-Methoxy-2,3,4,9-tetrahydrocarbazol-1-one | Methoxy group at position six | Modifies solubility and reactivity |

| 6-Nitrocarbazole | Nitro group on carbazole | Simpler structure with distinct biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one, and what critical reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions such as Friedel-Crafts acylation, nitro-group introduction via nitration, and cyclization. Key parameters include:

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to avoid side reactions like over-nitration or decomposition .

- Catalyst selection : Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) are critical for regioselective nitration and cyclization steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetic acid) enhance solubility and reaction efficiency .

- Validation : Purity and yield are confirmed via HPLC (>95% purity) and NMR spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural elucidation :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~200 ppm) .

- IR spectroscopy : Confirms nitro-group stretching vibrations (1520–1350 cm⁻¹) and ketone C=O (1680–1700 cm⁻¹) .

- Purity assessment :

- HPLC : Uses C18 columns with UV detection at 254 nm .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 243.1) .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Waste disposal : Follow institutional guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like solvent polarity, catalyst loading, and reaction time. For example:

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Nitration Temp | -10°C to 25°C | 0°C |

| Catalyst (H₂SO₄) | 1–5 equiv | 3 equiv |

| Reaction Time | 2–24 hours | 12 hours |

- Outcome : Yield increased from 45% to 72% under optimized conditions .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with X-ray crystallography (e.g., CCDC2307505 for analogous compounds) to resolve ambiguities in aromatic proton assignments .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and NOE experiments to assess spatial proximity of nitro groups .

Q. What computational methods predict solubility and thermodynamic properties of this compound?

- Methodological Answer :

- Solubility prediction :

- COSMO-RS : Predicts solubility in acetone (14.3 mg/mL) vs. water (0.2 mg/mL) .

- Thermodynamic data :

- DSC (Differential Scanning Calorimetry) : Measures melting point (~190–195°C) and ΔfusH (enthalpy of fusion) for formulation studies .

Q. What strategies are used to study the bioactivity of this compound, such as enzyme inhibition?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against targets like GSK-3β (PDB ID: 1H8F). Key interactions include hydrogen bonding between the nitro group and Lys85 .

- SAR (Structure-Activity Relationship) : Modify substituents (e.g., methoxy → nitro) and test IC₅₀ values in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.